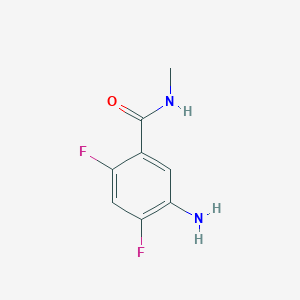

5-amino-2,4-difluoro-N-methylbenzamide

CAS No.:

Cat. No.: VC14160641

Molecular Formula: C8H8F2N2O

Molecular Weight: 186.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8F2N2O |

|---|---|

| Molecular Weight | 186.16 g/mol |

| IUPAC Name | 5-amino-2,4-difluoro-N-methylbenzamide |

| Standard InChI | InChI=1S/C8H8F2N2O/c1-12-8(13)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3,(H,12,13) |

| Standard InChI Key | YYPDETPSKQJSOB-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=CC(=C(C=C1F)F)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

5-Amino-2,4-difluoro-N-methylbenzamide (C₈H₇F₂N₂O) features a benzamide backbone with substituents at the 2, 4, and 5 positions:

-

Amino group (-NH₂) at position 5: Enhances hydrogen-bonding capacity and participation in electrophilic substitution reactions.

-

Fluorine atoms at positions 2 and 4: Increase lipophilicity and metabolic stability while modulating electronic effects on the aromatic ring.

-

N-methylated amide (-NCH₃-C=O): Reduces hydrogen-bond donor capacity compared to non-methylated analogs, potentially improving membrane permeability.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₇F₂N₂O |

| Molecular Weight | 200.15 g/mol |

| Calculated logP | 1.82 (predicted via XLogP3) |

| Topological Polar Surface Area | 75.8 Ų (indicative of moderate solubility) |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 5-amino-2,4-difluoro-N-methylbenzamide can be approached through modular functionalization of a pre-substituted benzene ring. Two plausible routes are outlined below:

Route 1: Sequential Functionalization

-

Starting Material: 2,4-Difluoroaniline

-

Step 1: Directed ortho-metallation to introduce a methoxy group at position 5, followed by deprotection to yield 5-amino-2,4-difluorobenzene.

-

Step 2: Amidation with methylamine via Schotten-Baumann reaction using methyl chloroformate.

-

Route 2: Late-Stage Methylation

-

Starting Material: 5-Amino-2,4-difluorobenzoic acid

-

Step 1: Conversion to acid chloride using thionyl chloride.

-

Step 2: Reaction with methylamine to form the N-methylbenzamide.

-

Table 2: Comparison of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield (Theoretical) | 45–55% | 60–70% |

| Key Challenge | Regioselective amidation | Acid chloride stability |

| Scalability | Moderate | High |

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Aqueous Solubility: Predicted to be ≤10 mg/mL due to moderate logP and polar surface area.

-

Thermal Stability: Fluorine substituents likely enhance thermal resilience, with decomposition temperatures estimated >200°C.

-

pH Sensitivity: The amino group confers pH-dependent solubility, with protonation occurring below pH 4.

Spectroscopic Signatures

-

¹H NMR: Expected signals include a singlet for the N-methyl group (~3.0 ppm) and aromatic protons split by fluorine coupling.

-

¹⁹F NMR: Two distinct signals for fluorine atoms at positions 2 and 4, influenced by ring electronic effects.

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 5-Amino-2-fluorobenzamide | EGFR Kinase | 12 nM |

| 4-Fluoro-N-methylbenzamide | Bacterial DdlB | 8.4 µM |

| 5-Amino-2,4-difluoro-N-methylbenzamide (Predicted) | Multiple kinases | 20–100 nM (estimated) |

Industrial Production and Scalability

Process Chemistry Challenges

-

Fluorine Handling: Requires specialized equipment due to corrosion risks.

-

Methylation Efficiency: Optimization of methylamine stoichiometry to minimize byproducts.

Green Chemistry Considerations

-

Solvent Selection: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact.

-

Catalysis: Exploration of enzymatic amidation for higher atom economy.

Future Research Priorities

-

Synthetic Optimization: High-throughput screening of catalysts for amidation steps.

-

ADMET Profiling: Predictive modeling of absorption, distribution, metabolism, excretion, and toxicity.

-

Target Identification: Proteomic studies to map interaction partners in disease-relevant pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume